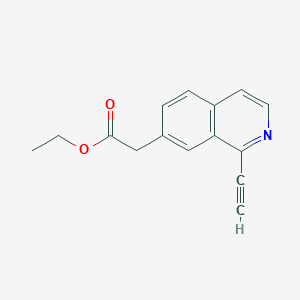
Ethyl 2-(1-ethynylisoquinolin-7-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1-ethynylisoquinolin-7-yl)acetate is an organic compound that belongs to the class of esters It features an ethyl group attached to the acetate moiety, which is further connected to an isoquinoline ring substituted with an ethynyl group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-ethynylisoquinolin-7-yl)acetate typically involves the following steps:
Formation of Isoquinoline Derivative: The isoquinoline ring is synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The final step involves the esterification of the ethynylisoquinoline derivative with ethyl acetate in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Isoquinoline Derivatives: Utilizing large reactors for the Pictet-Spengler reaction.
Efficient Coupling Reactions: Employing continuous flow reactors for the Sonogashira coupling to ensure high yield and purity.
Automated Esterification: Using automated systems for the esterification process to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(1-ethynylisoquinolin-7-yl)acetate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Formation of isoquinoline-7-carboxylic acid derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of various substituted esters and amides.
Applications De Recherche Scientifique
Ethyl 2-(1-ethynylisoquinolin-7-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-(1-ethynylisoquinolin-7-yl)acetate involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes and receptors involved in cellular processes.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(quinoxalin-2(1H)-on-3-yl)acetate
- Ethyl 2-(quinolin-2-yl)acetate
- Ethyl 2-(1-ethynylquinolin-7-yl)acetate
Uniqueness
Ethyl 2-(1-ethynylisoquinolin-7-yl)acetate is unique due to its ethynyl substitution on the isoquinoline ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
2044704-97-2 |
|---|---|
Formule moléculaire |
C15H13NO2 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
ethyl 2-(1-ethynylisoquinolin-7-yl)acetate |
InChI |
InChI=1S/C15H13NO2/c1-3-14-13-9-11(10-15(17)18-4-2)5-6-12(13)7-8-16-14/h1,5-9H,4,10H2,2H3 |
Clé InChI |
RKIHJDNCJUGSII-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CC2=C(C=C1)C=CN=C2C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



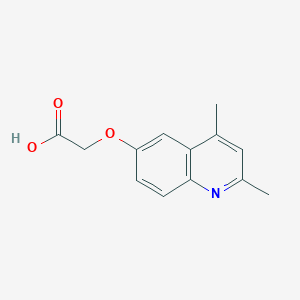
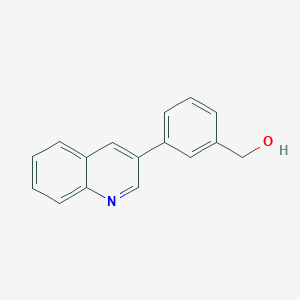
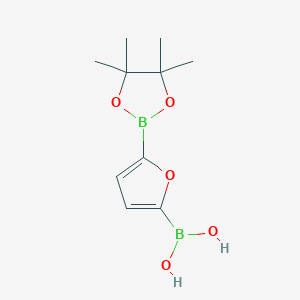

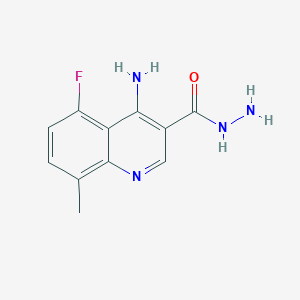
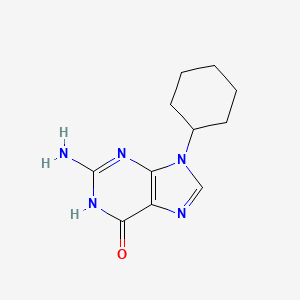
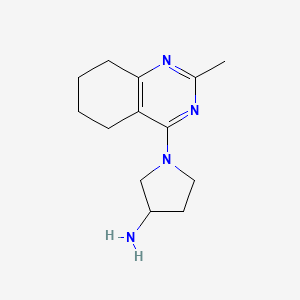

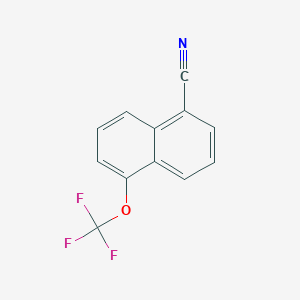

![7-Propyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione](/img/structure/B11873763.png)


